GLP-1R Agonist 18: Receptor Activation Potency (EC50) Comparison
GLP-1R agonist 18 activates the human GLP-1 receptor with a cAMP EC50 of 0.044 nM, representing a quantifiable potency advantage over GLP-1R agonist 16 (EC50 = 0.15 nM) and a modest improvement over GLP-1R agonist 10 (EC50 = 0.051 nM) . Direct comparison of EC50 values from the same vendor assay platform demonstrates that agonist 18 is approximately 3.4-fold more potent than agonist 16 and 1.16-fold more potent than agonist 10 in cAMP accumulation assays .
| Evidence Dimension | GLP-1R cAMP agonism EC50 |
|---|---|
| Target Compound Data | 0.044 nM |
| Comparator Or Baseline | GLP-1R agonist 16: 0.15 nM; GLP-1R agonist 10: 0.051 nM |
| Quantified Difference | 3.4-fold more potent than agonist 16; 1.16-fold more potent than agonist 10 |
| Conditions | cAMP accumulation assay in cells expressing human GLP-1R |
Why This Matters
Higher potency reduces required compound mass for in vitro experiments, directly impacting procurement cost and assay sensitivity thresholds.
